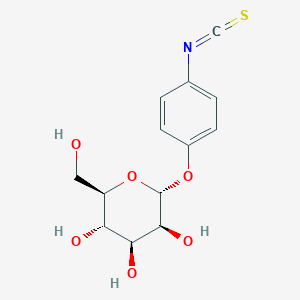

4-Isothiocyanatophenyl alpha-D-mannopyranoside

描述

4-Isothiocyanatophenyl alpha-D-mannopyranoside (CAS: 96345-79-8) is a synthetic glycoside composed of a phenyl isothiocyanate group linked to the α-D-mannopyranoside sugar moiety . First synthesized in the 1980s, it serves as a critical tool in glycobiology for studying carbohydrate-protein interactions, particularly in probing lectin binding and glycosylation mechanisms . The compound is synthesized via the reaction of 4-nitrophenyl alpha-D-mannopyranoside with thiophosgene, followed by reduction and hydrolysis . Its structure (C₁₃H₁₅NO₆S, MW 313.33) enables covalent bonding with amino groups in proteins, enhancing its utility in biochemical assays .

属性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452318 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96345-79-8 | |

| Record name | 4-Isothiocyanatophenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Byproduct Mitigation

Hydrolysis of thiophosgene to thiourea is minimized by:

-

Low-Temperature Reactions : 0°C during thiophosgene addition.

-

Anhydrous Conditions : Molecular sieves or nitrogen atmospheres reduce water ingress.

Analytical Validation and Characterization

Structural Confirmation

Purity Assessment

-

HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) achieves >97% purity, as commercial suppliers report.

Comparative Data of Synthesis Routes

Industrial and Research Applications

化学反应分析

Types of Reactions

4-Isothiocyanatophenyl alpha-D-mannopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of adducts.

Common Reagents and Conditions

Amines: React with the isothiocyanate group to form thioureas.

Alcohols: React to form carbamates.

Thiols: React to form dithiocarbamates.

These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent like DMF or DMSO .

Major Products Formed

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

科学研究应用

Carbohydrate Chemistry

- Building Block for Neoglycoproteins : The compound serves as a critical component in the synthesis of neoglycoproteins, which are important for studying protein-carbohydrate interactions and developing glyco-conjugates for vaccines .

Immunology

- Antigen Delivery Systems : It has been utilized in novel mannose-based antigen delivery systems, particularly using polyamidoamine (PAMAM) dendrimers. This application enhances the immune response by targeting dendritic cells effectively .

Drug Development

- Antibody-Drug Conjugates (ADCs) : The compound has shown potential in the development of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells, improving therapeutic efficacy while minimizing side effects .

Cellular Studies

- Cell Cycle and Apoptosis : Research indicates that 4-Isothiocyanatophenyl alpha-D-mannopyranoside can influence cellular pathways related to apoptosis and cell cycle regulation, making it relevant for cancer research .

Case Studies

作用机制

The mechanism of action of 4-Isothiocyanatophenyl alpha-D-mannopyranoside involves its ability to interact with various biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and mitigate oxidative stress .

相似化合物的比较

Structural Modifications and Key Derivatives

Mannopyranoside derivatives vary in aglycone groups (phenyl, naphthyl, benzyl), substituents (isothiocyanate, amino, nitro), and modifications (acetylation, phosphorylation). Below is a comparative analysis:

Functional and Application-Based Comparisons

- Protein Interaction Probes: The isothiocyanate group in 4-isothiocyanatophenyl mannopyranoside enables covalent bonding with proteins, making it superior for irreversible lectin labeling compared to non-reactive analogs like 4-nitrophenyl or 4-methylumbelliferyl derivatives . 4-Methylumbelliferyl mannopyranoside (MUM) is preferred for equilibrium binding studies due to its fluorescence properties, with a Con A association constant of 3.36 × 10⁴ M⁻¹ , while methyl α-D-mannopyranoside shows weaker binding (1.1 × 10⁴ M⁻¹) .

- Therapeutic Potential: 4-Aminophenyl derivatives are precursors for glycosidase inhibitors, showing promise in diabetes and cancer research . Phosphorylated analogs (e.g., 6-phospho-mannopyranoside) are used to study lysosomal enzyme uptake and phosphoinositide signaling .

- Synthetic Versatility: 4-Methoxyphenyl thiomannopyranosides are "armed" glycosyl donors for oligosaccharide synthesis due to electron-donating methoxy groups enhancing reactivity . Acetylated derivatives (e.g., 2,3,4,6-tetra-O-acetyl) improve solubility and stability for chemical modifications .

生物活性

4-Isothiocyanatophenyl alpha-D-mannopyranoside (ITC-Man) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of ITC-Man, including its synthesis, mechanisms of action, and applications in drug delivery and therapeutic contexts.

Synthesis and Characterization

ITC-Man can be synthesized through various chemical reactions involving isothiocyanates and mannopyranosides. A notable method involves the reaction of 4-aminophenyl alpha-D-mannopyranoside with thiophosgene, leading to the formation of the isothiocyanate derivative. This process allows for the introduction of the isothiocyanate functional group, which is critical for its biological activity .

The biological activity of ITC-Man is largely attributed to its ability to interact with cellular receptors and enzymes. The isothiocyanate group can undergo hydrolysis to form reactive species that can modify proteins and other biomolecules, influencing various signaling pathways. This reactivity is essential for its potential applications in targeted drug delivery systems, particularly in enhancing the uptake of therapeutic agents into cells .

Cytotoxicity and Cell Viability

Research has demonstrated that ITC-Man exhibits cytotoxic effects on certain cancer cell lines. In vitro studies indicate that varying concentrations of ITC-Man can significantly reduce cell viability, suggesting its potential as an anticancer agent. For instance, treatment with ITC-Man at concentrations ranging from 125 to 1000 μg/mL resulted in a dose-dependent decrease in cell viability in assays using human cancer cell lines .

Applications in Drug Delivery

ITC-Man has been explored as a component in drug delivery systems due to its ability to enhance cellular uptake. For example, when conjugated with polymeric micelles, ITC-Man facilitates the targeted delivery of therapeutic agents across biological barriers, such as the blood-brain barrier (BBB). Studies have shown that ITC-Man-modified micelles can improve the bioavailability of drugs intended for neurological disorders .

Case Study 1: Gene Delivery Systems

A study investigated the use of ITC-Man in gene delivery applications. Polymeric micelles modified with ITC-Man were tested for their efficiency in delivering plasmid DNA (pDNA) encoding nerve growth factor-inducible VGF (pVGF) to neuronal cells. Results indicated that these modified micelles significantly enhanced transfection rates compared to unmodified controls, demonstrating the utility of ITC-Man in gene therapy .

Case Study 2: Anticancer Applications

Another research effort focused on the anticancer properties of ITC-Man. In vitro assays showed that ITC-Man could induce apoptosis in breast cancer cell lines by activating caspase pathways. This finding underscores its potential as a therapeutic agent in cancer treatment protocols .

Summary of Findings

常见问题

Q. What is the standard synthetic route for 4-isothiocyanatophenyl alpha-D-mannopyranoside, and how is the product characterized?

The compound is synthesized via a two-step reaction:

- Step 1 : 4-nitrophenyl alpha-D-mannopyranoside reacts with thiophosgene to form a thiocarbamate intermediate.

- Step 2 : Reduction with activated zinc and subsequent acid hydrolysis yields the final product . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 31P), mass spectrometry (MS), and chromatographic purity assessment (≥90% by LC/MS-ELSD). Physical properties (e.g., molecular weight: 313.33 g/mol) are confirmed using InChI and SMILES identifiers .

Q. How is this compound used to study carbohydrate-protein interactions?

The isothiocyanate group enables covalent conjugation to proteins (e.g., albumin) or amine-functionalized surfaces. This facilitates ligand-binding assays for lectins (e.g., concanavalin A) or glycosylation-dependent receptors. Binding kinetics are analyzed via fluorescence titration, equilibrium dialysis, or surface plasmon resonance (SPR) .

Q. What analytical techniques are critical for verifying the structural integrity of synthetic derivatives?

- NMR : Assigns stereochemistry and confirms substitution patterns (e.g., 1H chemical shifts for mannopyranosyl protons at δ 3.5–5.5 ppm).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ at m/z 314.33).

- Chromatography : HPLC or TLC ensures purity (>95%) and monitors reaction progress .

Advanced Research Questions

Q. How can computational modeling predict the antifungal activity of mannopyranoside derivatives against Candida albicans?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Electrophilicity index (ω) and chemical potential (µ) correlate with inhibitory effects on Candida proteins (e.g., 1IYL and 1AI9). Molecular docking evaluates binding affinity to fungal mannosidase active sites .

Q. What strategies improve the specificity of 4-isothiocyanatophenyl mannopyranoside conjugates for lysosomal enzyme uptake studies?

Phosphorylation at the C6 hydroxyl (e.g., p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside) enhances recognition by fibroblast mannose 6-phosphate receptors. Conjugates are synthesized by reacting p-aminophenyl glycosides with thiophosgene, followed by coupling to lysine residues on albumin. Binding efficiency is quantified via competitive displacement assays .

Q. How do structural modifications (e.g., 5-thio or phosphono groups) alter enzyme inhibition kinetics in glycoprotein processing?

- 5-Thio derivatives : Replace oxygen with sulfur in the pyranose ring, increasing resistance to mannosidase I/II cleavage.

- Phosphonoethyl groups : Introduce negative charge to mimic natural substrates (e.g., Man-6-P). Inhibitory potency is tested via continuous fluorometric assays (e.g., using resorufin mannopyranoside) .

Q. What experimental designs resolve contradictions in binding affinity data for concanavalin A complexes?

- Temperature-jump relaxation kinetics : Measures transient binding states to distinguish nonspecific interactions.

- Competitive displacement : Unmodified methyl alpha-D-mannopyranoside displaces fluorescent ligands (e.g., 4-methylumbelliferyl mannopyranoside) to validate site-specific binding .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H15NO6S | |

| Molecular Weight | 313.33 g/mol | |

| Purity (HPLC) | ≥90% | |

| Binding Affinity (ConA) | Kd = 3.36 × 10⁴ M⁻¹ (25°C) |

Table 2 : Computational Parameters for Antifungal Activity Prediction

| Parameter | Equation | Application |

|---|---|---|

| HOMO-LUMO Gap (Δε) | εLUMO – εHOMO | Reactivity screening |

| Electrophilicity (ω) | ω = µ² / 2η | Enzyme inhibition |

| Docking Score (ΔG) | AutoDock Vina | Binding site analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。